(2S)-2-(hexanoylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(hexanoylamino)propanoic acid is an acyl-amino acid derivative, specifically a hexanoyl derivative of alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-(hexanoylamino)propanoic acid can be synthesized through the acylation of alanine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexanoic acid and the amino group of alanine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the acylation reaction, offering a more environmentally friendly and efficient alternative to traditional chemical synthesis. This method also allows for better control over the reaction conditions and can be performed at lower temperatures .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(hexanoylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism by which (2S)-2-(hexanoylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a competitive inhibitor or activator, depending on the specific enzyme and reaction conditions. Additionally, this compound can influence cell signaling pathways by binding to receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
N-Acetylalanine: Another acyl-amino acid derivative with similar properties but different acyl group.
N-Butanoylalanine: Similar structure with a butanoyl group instead of a hexanoyl group.
N-Octanoylalanine: Similar structure with an octanoyl group, offering different hydrophobic properties.
Uniqueness
(2S)-2-(hexanoylamino)propanoic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring moderate solubility and interaction with both hydrophobic and hydrophilic environments .
Properties
CAS No. |
90988-98-0 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2S)-2-(hexanoylamino)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-3-4-5-6-8(11)10-7(2)9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |
InChI Key |
RXDGYXFSRKKYRC-ZETCQYMHSA-N |
SMILES |
CCCCCC(=O)NC(C)C(=O)O |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCCC(=O)NC(C)C(=O)O |
sequence |
A |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.